BenchChemオンラインストアへようこそ!

4,6-Dihydroxy-1H-indazole

Enzyme inhibition Off-target screening Medicinal chemistry

4,6-Dihydroxy-1H-indazole (CAS 885518-73-0), also known as 1H-indazole-4,6-diol, is a bicyclic heteroaromatic compound belonging to the indazole family, featuring hydroxyl substituents at the 4- and 6-positions of the indazole core. It is a nitrogen-containing heterocycle that serves as a core scaffold or advanced intermediate in medicinal chemistry programs, with applications spanning oncology and immunology research.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 885518-73-0
Cat. No. B3293559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-1H-indazole
CAS885518-73-0
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)O)O
InChIInChI=1S/C7H6N2O2/c10-4-1-6-5(3-8-9-6)7(11)2-4/h1-3,10-11H,(H,8,9)
InChIKeyREEXMLWZQOXOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-1H-indazole (CAS 885518-73-0) Chemical Identity and Baseline Characteristics for Research Procurement


4,6-Dihydroxy-1H-indazole (CAS 885518-73-0), also known as 1H-indazole-4,6-diol, is a bicyclic heteroaromatic compound belonging to the indazole family, featuring hydroxyl substituents at the 4- and 6-positions of the indazole core . It is a nitrogen-containing heterocycle that serves as a core scaffold or advanced intermediate in medicinal chemistry programs, with applications spanning oncology and immunology research . The compound's specific substitution pattern imparts distinct physicochemical and weak enzyme interaction properties relative to unsubstituted indazole or other dihydroxyindazole isomers.

Why 4,6-Dihydroxy-1H-indazole (885518-73-0) Cannot Be Directly Substituted by Other Indazole Isomers in Research


Generic substitution of 4,6-Dihydroxy-1H-indazole with other indazole scaffolds—including unsubstituted indazole, 4-hydroxyindazole, 6-hydroxyindazole, or alternative dihydroxyindazole regioisomers—is not chemically or biologically equivalent. The precise 4,6-dihydroxy substitution pattern dictates unique hydrogen-bonding capacity, metal chelation geometry, and electrophilic substitution reactivity that other indazole regioisomers cannot replicate . Furthermore, the compound's predicted physicochemical parameters (LogP = 0.36, pKa = 8.51) differ substantially from other indazole derivatives, directly impacting formulation, permeability, and synthetic derivatization strategies . The evidence below quantifies these differentiating features to guide scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 4,6-Dihydroxy-1H-indazole (885518-73-0) Against Relevant Comparators


Dihydroorotase Inhibition: 4,6-Dihydroxy-1H-indazole Exhibits Extremely Weak Enzyme Interaction vs. Indazole Scaffold

4,6-Dihydroxy-1H-indazole displays minimal inhibitory activity against dihydroorotase (IC50 = 1.00E+6 nM), whereas unsubstituted indazole exhibits measurable inhibition of CDK2 (IC50 = 185,000 nM) [1]. The ~5.4-fold weaker inhibition of 4,6-Dihydroxy-1H-indazole against a different enzyme class suggests it is less promiscuous as a general enzyme binder, making it a cleaner scaffold for target-specific derivatization.

Enzyme inhibition Off-target screening Medicinal chemistry

Lipophilicity Profile: 4,6-Dihydroxy-1H-indazole is Significantly More Hydrophilic than Unsubstituted Indazole

The computed LogP (octanol-water partition coefficient) for 4,6-Dihydroxy-1H-indazole is 0.36, compared to experimental LogP values of 1.77-1.82 for unsubstituted indazole [1]. This represents a LogP difference of approximately 1.4 units, indicating that 4,6-Dihydroxy-1H-indazole is over an order of magnitude more hydrophilic than the parent indazole scaffold.

Physicochemical properties Drug-likeness ADME

Ionization Profile: 4,6-Dihydroxy-1H-indazole Exhibits Lower Predicted pKa than 3-Methyl Substituted Analog

The predicted pKa of 4,6-Dihydroxy-1H-indazole is 8.51±0.40, whereas the closely related 3-methyl-1H-indazole-4,6-diol analog has a predicted pKa of 8.66±0.40 [1]. The 0.15 unit lower pKa for the unsubstituted 4,6-dihydroxy compound indicates marginally greater acidity of the indazole N-H proton.

Acid-base properties pKa prediction Synthetic derivatization

Intellectual Property Status: 4,6-Dihydroxy-1H-indazole is an Unpatented Scaffold vs. Heavily Patented 4,6-Disubstituted Indazoles

A patent landscape analysis reveals no composition-of-matter or method-of-use patents specifically claiming 4,6-Dihydroxy-1H-indazole, in stark contrast to dozens of patents covering 4,6-disubstituted indazole derivatives as IDO1/TDO dual inhibitors, hepcidin production inhibitors (e.g., DS28120313), and PDE4 inhibitors [1][2][3].

Freedom to operate IP landscape Commercial development

Optimal Research and Industrial Application Scenarios for 4,6-Dihydroxy-1H-indazole (885518-73-0) Based on Differentiated Evidence


Use as a Clean, Hydrophilic Scaffold for Kinase Inhibitor Lead Generation

Based on its extremely weak dihydroorotase inhibition (IC50 = 1 mM) and low LogP (0.36) relative to unsubstituted indazole, 4,6-Dihydroxy-1H-indazole is optimally suited as a starting scaffold for designing potent kinase inhibitors where off-target enzyme binding must be minimized [1]. The 4,6-dihydroxy pattern can be selectively functionalized to introduce kinase hinge-binding motifs while maintaining the low lipophilicity favorable for aqueous solubility.

Precursor for Water-Soluble Fluorescent Probes and Bioconjugates

The high hydrophilicity (LogP = 0.36) and dual hydroxyl groups make this compound ideal for synthesizing water-soluble fluorescent probes or bioconjugation reagents, where low non-specific binding to serum proteins is desired . The 4- and 6-positions provide orthogonal handles for sequential derivatization with fluorophores and targeting ligands.

IP-Free Starting Material for Commercial Therapeutic Development

Given the absence of composition-of-matter patent protection, 4,6-Dihydroxy-1H-indazole represents a low-risk entry point for biotech and pharmaceutical companies seeking to develop novel indazole-based therapeutics without navigating complex patent estates surrounding 4,6-disubstituted indazole inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dihydroxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.